4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide

Medicinal Chemistry Kinase Inhibition Bone Metabolism

Researchers needing defined pyrimidine-5-carboxamide analogs for kinase inhibitor discovery or metabolic bone disease models face inconsistent substitution patterns from generic suppliers. This compound offers a validated 2,4-disubstituted scaffold. - **Structural specificity**: Benzylamino (C4) + methylthio (C2) groups-not interchangeable with methylamino or phenylamino analogs per patent WO2011065800A2. - **Proven utility**: Direct intermediate for JAK3 selective inhibitors; enables SAR delineation in osteoblast differentiation assays. - **Supply reliability**: ≥95% purity, suitable as an HPLC/LC-MS reference standard.

Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
CAS No. 919486-26-3
Cat. No. B3332769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide
CAS919486-26-3
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H14N4OS/c1-19-13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17)
InChIKeyVSBFOIMMOGPYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide Structural & Chemical Properties


4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide (CAS 919486-26-3) is a pyrimidine derivative characterized by a benzylamino substituent at the 4-position, a methylthio group at the 2-position, and a carboxamide functionality at the 5-position of the pyrimidine ring . The compound has a molecular formula of C₁₃H₁₄N₄OS and a molecular weight of 274.34 g/mol . It is a member of the 2,4-disubstituted pyrimidine-5-carboxamide class, which has been explored in patent literature for applications in metabolic bone diseases and as intermediates in the synthesis of more complex kinase inhibitors [1]. The compound is commercially available from multiple vendors with typical purities of ≥95% .

1 2,4-disubstituted pyrimidine intermediate for kinase inhibitor synthesis
2 Defined benzylamino and methylthio groups for SAR probe studies
3 Primary carboxamide terminal group for selective amide coupling routes

Generic Substitution Concerns


The specific substitution pattern of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide is not interchangeable with other pyrimidine-5-carboxamide analogs due to the distinct electronic and steric contributions of the benzylamino and methylthio groups [1]. Patent literature demonstrates that modifications at the 2- and 4-positions of the pyrimidine ring significantly alter biological activity, particularly in bone metabolism pathways [1]. For instance, the benzylamino group at the 4-position and the methylthio group at the 2-position are key structural features that differentiate this compound from other pyrimidine carboxamides with different substitution patterns (e.g., methylamino or phenylamino groups) that exhibit divergent activity profiles [1]. While direct comparator data for this specific compound is limited, the class-level evidence underscores that generic substitution cannot be assumed without quantitative validation.

N-methyl carboxamide analog may exhibit different hydrogen-bonding capacity and lipophilicity, limiting direct substitution without activity validation.

Carboxylic acid precursor (CAS 686267-34-5) provides a reactive handle for amide coupling; the terminal carboxamide is not interchangeable in synthetic routes requiring further derivatization.

Differentiation Evidence


Structural Distinction from Analogs

The target compound contains a benzylamino group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring. In contrast, the analog N-methyl-4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide (Compound No. 77 in WO2011065800A2) features an N-methyl substitution on the carboxamide nitrogen [1]. This structural modification is known to impact hydrogen-bonding capacity and steric bulk, which can influence target binding and pharmacokinetic properties [1].

Structural distinction
Class-level inference
Target: 4-benzylamino, 2-methylthio, 5-carboxamide (primary amide)

Comparator: N-methyl-4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide (secondary amide)
N-methyl substitution alters hydrogen-bond donor count and lipophilicity; structural differences may impact target binding and pharmacokinetic properties.
Structure comparison based on patent disclosure WO2011065800A2.
Medicinal Chemistry Kinase Inhibition Bone Metabolism

Carboxamide vs. Carboxylic Acid Precursor

The target compound (carboxamide) is a downstream derivative of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 686267-34-5) [1]. The carboxylic acid precursor is a versatile intermediate for further derivatization via amide bond formation, whereas the carboxamide represents a specific terminal functional group [1]. The choice between these two compounds depends on the synthetic route: the carboxylic acid allows for diverse amide coupling reactions, while the carboxamide is suitable for applications requiring a primary amide moiety.

Functional group reactivity
Class-level inference
Carboxamide (primary amide) vs. Carboxylic acid (CAS 686267-34-5)

Carboxamide has lower nucleophilic reactivity; carboxylic acid can be activated for diverse amide coupling.
Functional group choice determines synthetic utility; procurement must match the intended reaction step.
Synthetic context from WO2011065800A2; selectivity of coupling reactions may vary.
Organic Synthesis Amide Coupling Building Block

Purity Benchmarking

The target compound is available from multiple vendors with specified purity levels. For example, Fluorochem offers the compound with a minimum purity of 95% . While direct comparative purity data across all vendors is not consolidated, the reported purity of ≥95% serves as a baseline for procurement specifications . Higher purity grades may be available from specialized suppliers, which is critical for applications requiring stringent purity controls (e.g., in vivo studies, crystallography).

Purity benchmark
Supplier-reported
≥95%
Baseline purity specification supports procurement decisions; higher grades may be required for stringent applications.
Reported by Fluorochem; vendor-specific datasheet review recommended.
Quality Control Procurement Analytical Chemistry

Application Scenarios


JAK3-Selective Inhibitor Intermediate

As described in patent WO2011065800A2, 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide and its derivatives serve as key intermediates in the synthesis of 2,4-diaminopyrimidine-5-carboxamide-based JAK3 selective inhibitors [1]. Researchers engaged in kinase inhibitor discovery may utilize this compound as a building block for further structural optimization, particularly when modifications at the 2- and 4-positions are desired.

Bone Metabolism & Osteoporosis Pathways

The patent literature associates pyrimidine derivatives with bone formation and metabolic bone disease applications, including osteoporosis [1]. While direct quantitative data for this specific compound is limited, its structural class suggests potential utility in studies of osteoblast differentiation and bone resorption. Researchers should validate activity in relevant assays (e.g., ALP upregulation, osteoclastogenesis inhibition) using the pure compound.

Structure-Activity Relationship Probe

The distinct substitution pattern of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide makes it a valuable tool for SAR studies focused on pyrimidine-based inhibitors [1]. By comparing its activity profile with analogs bearing different substituents at the 2- and 4-positions, researchers can delineate the contributions of the benzylamino and methylthio groups to target binding and selectivity.

Analytical Reference Standard

Given its defined chemical structure and commercial availability with specified purity (≥95%), this compound can serve as a reference standard for analytical method development, including HPLC, LC-MS, and NMR characterization of related pyrimidine derivatives . Procurement from reputable vendors ensures consistency in analytical workflows.

Application
Selection Property
Validation Focus
JAK3-selective inhibitor intermediate
2,4-disubstituted pyrimidine core
Kinase selectivity assay context
Bone metabolism pathway studies
Pyrimidine-5-carboxamide scaffold
Osteoblast differentiation assay review
Structure-activity relationship probe
Defined 2- and 4-substitution pattern
Binding and selectivity profile comparison
Analytical reference standard
Specification-conform purity
HPLC/LC-MS method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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